molecular formula C10H14BrN3 B1406179 1-[(6-Bromopyridin-2-yl)methyl]piperazine CAS No. 1211582-18-1

1-[(6-Bromopyridin-2-yl)methyl]piperazine

Cat. No.: B1406179
CAS No.: 1211582-18-1
M. Wt: 256.14 g/mol
InChI Key: TWHGRTILPPTKGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(6-Bromopyridin-2-yl)methyl]piperazine is a chemical compound with the molecular formula C10H14BrN3. It is a derivative of piperazine, where the piperazine ring is substituted with a 6-bromopyridin-2-ylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[(6-Bromopyridin-2-yl)methyl]piperazine can be synthesized through several methods. One common approach involves the reaction of 6-bromopyridin-2-ylmethanol with piperazine in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions in a solvent such as ethanol or methanol . Another method involves the use of 6-bromopyridin-2-ylmethyl chloride as a starting material, which reacts with piperazine in the presence of a base like sodium hydroxide .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the continuous addition of reactants and catalysts, maintaining optimal temperature and pressure conditions to ensure high yield and purity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(6-Bromopyridin-2-yl)methyl]piperazine is unique due to the presence of the bromine atom, which can participate in specific interactions, such as halogen bonding, that are not possible with other halogen atoms. This can lead to distinct biological and chemical properties .

Properties

IUPAC Name

1-[(6-bromopyridin-2-yl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3/c11-10-3-1-2-9(13-10)8-14-6-4-12-5-7-14/h1-3,12H,4-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWHGRTILPPTKGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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